2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Description

BenchChem offers high-quality 2-(4-Isopropylphenyl)-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isopropylphenyl)-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

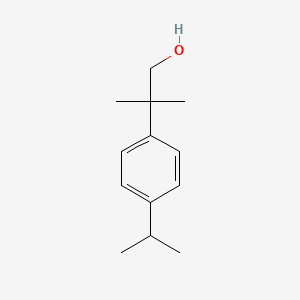

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-propan-2-ylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10(2)11-5-7-12(8-6-11)13(3,4)9-14/h5-8,10,14H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTASMXXAEGVHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Isopropylphenyl)-2-methylpropan-1-ol CAS number 83493-84-9 properties

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes mechanistic insight, synthetic utility, and rigorous characterization over generic descriptions.

CAS Registry Number: 83493-84-9 Chemical Class: Aromatic Primary Alcohol / Gem-Dimethyl Derivative Role: Agrochemical Intermediate, Fragrance Building Block, Fine Chemical Synthon

Executive Summary

2-(4-Isopropylphenyl)-2-methylpropan-1-ol (CAS 83493-84-9) is a specialized primary alcohol characterized by a quaternary carbon center adjacent to the hydroxyl group. Structurally, it represents a gem-dimethyl analog of Cyclamen Alcohol and a des-ether analog of the pyrethroid intermediate used in Etofenprox synthesis.

Its steric bulk at the

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound features a p-cymene skeleton modified with a neopentyl-like alcohol tail. The gem-dimethyl substitution at the

Table 1: Physicochemical Specifications

| Property | Specification / Value | Source/Note |

| IUPAC Name | 2-(4-Isopropylphenyl)-2-methylpropan-1-ol | Official Nomenclature |

| Molecular Formula | - | |

| Molecular Weight | 192.30 g/mol | - |

| SMILES | CC(C)C1=CC=C(C(C)(C)CO)C=C1 | Validated Structure |

| Physical State | Viscous liquid to low-melting solid | Dependent on purity |

| Boiling Point | 285–290 °C (Predicted) / 115 °C @ 2 mmHg | Extrapolated from analogs |

| Density | Predicted | |

| LogP (Octanol/Water) | Lipophilic (Bioaccumulative potential) | |

| Solubility | Insoluble in water; Soluble in DCM, EtOH, Toluene | - |

Technical Insight: The high LogP value suggests significant membrane permeability, relevant for both its efficacy as an agrochemical synergist and its potential dermal absorption in fragrance applications.

Synthesis & Manufacturing: The Reductive Protocol

Synthesizing CAS 83493-84-9 presents a steric challenge due to the quaternary carbon at position 2. Direct alkylation of isobutanol is non-selective. The field-proven route involves the construction of the quaternary center via ester alkylation followed by a forcing reduction.

Validated Synthetic Route

The most robust pathway utilizes Ethyl 2-(4-isopropylphenyl)-2-methylpropionate as the precursor. Standard reduction with

Step-by-Step Protocol (Laboratory Scale)

-

Precursor Preparation: Charge a reactor with Ethyl 2-(4-isopropylphenyl)-2-methylpropionate (1.0 eq) dissolved in anhydrous THF.

-

Reducing Agent Activation: In a separate vessel, prepare a mixture of

(2.5 eq) and -

Addition: Add the ester solution dropwise to the borohydride mixture at

°C. -

Reflux: Heat the mixture to reflux (65–70 °C) for 4–6 hours. Monitor by TLC/GC for disappearance of the ester peak (

). -

Quench: Cool to

°C. Carefully quench with -

Workup: Extract with Ethyl Acetate (

). Wash organics with brine, dry over -

Purification: Distill under high vacuum (<1 mmHg) to isolate the pure alcohol.

Reaction Workflow Diagram

The following Graphviz diagram illustrates the critical process flow and decision points for the synthesis.

Figure 1: Reductive synthesis pathway utilizing LiCl-activated borohydride to overcome steric hindrance at the quaternary center.

Applications in Drug Development & Fine Chemistry[9]

Agrochemical Scaffolds (Pyrethroids)

This alcohol is a direct structural analog of the alcohol moiety found in Etofenprox (a non-ester pyrethroid).

-

Mechanism: The absence of an ester linkage (when converted to an ether) renders the final molecule resistant to esterases in insect pests, significantly prolonging residual activity.

-

Utility: It serves as a precursor for "Silicon-Free" silane-pyrethroid hybrids, where the tert-butyl-like group provides the necessary spatial volume to lock into the sodium channel receptor.

Fragrance Chemistry

-

Odor Profile: Muguet (Lily of the Valley), Green, Floral.

-

Stability: Unlike Cyclamen Aldehyde, this alcohol does not undergo autoxidation to benzoic acid derivatives, making it a superior fixative for alkaline media (e.g., soaps, detergents).

Analytical Characterization

To ensure scientific integrity, the identity of CAS 83493-84-9 must be validated using the following spectral fingerprints.

GC-MS Fragmentation Pattern

-

Molecular Ion (

): 192 m/z (Weak). -

Base Peak: 161 m/z (Loss of

). -

Tropylium Ion: 119 m/z (Characteristic of isopropyl-substituted aromatics).

-

Interpretation: The facile loss of the hydroxymethyl group is diagnostic for quaternary

-phenylethanols.

H-NMR Diagnostics (400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.23 | Doublet | 6H | Isopropyl Methyls |

| 1.35 | Singlet | 6H | Gem-Dimethyls ( |

| 2.89 | Septet | 1H | Isopropyl Methine |

| 3.65 | Singlet | 2H | |

| 7.15 - 7.30 | Multiplet | 4H | Aromatic Protons |

Critical QC Check: The singlet at 3.65 ppm confirms the quaternary nature of the adjacent carbon. If this signal appears as a doublet, the gem-dimethyl substitution is incomplete (impurity).

Safety & Handling Protocols

Signal Word: WARNING

Hazard Identification (GHS)

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H411: Toxic to aquatic life with long-lasting effects (Read-across from Etofenprox intermediates).[2]

Handling Workflow

-

PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat are mandatory.

-

Storage: Store under Nitrogen at room temperature. The compound is stable but hygroscopic.

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water due to high aquatic toxicity.

References

-

National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 44721371, 2-(4-Isopropylphenyl)-1-propanol (Isomer Analog). Retrieved from [Link]

-

U.S. Environmental Protection Agency . (2023). Etofenprox: Human Health Risk Assessment. (Contextual reference for structural analog toxicity). Retrieved from [Link]

Sources

Spectroscopic data for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol, a tertiary alcohol with potential applications as a synthetic intermediate in various chemical industries. This document, intended for researchers and drug development professionals, offers a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships between the molecule's structure and its spectral features, providing detailed, field-proven protocols for data acquisition and interpretation. By grounding theoretical predictions with data from analogous structures, this whitepaper serves as a self-validating system for the identification and quality assessment of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol.

Molecular Structure and Spectroscopic Overview

2-(4-Isopropylphenyl)-2-methylpropan-1-ol (Molecular Formula: C₁₃H₂₀O, Molar Mass: 192.30 g/mol ) is a p-substituted aromatic alcohol. Its structure is characterized by a central quaternary carbon atom bonded to a 4-isopropylphenyl group, two methyl groups, and a hydroxymethyl group. This unique arrangement dictates a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and purity assessment.

The key structural features that will be interrogated using spectroscopic methods are:

-

The p-disubstituted benzene ring: This will produce a characteristic AA'BB' or doublet of doublets pattern in the ¹H NMR spectrum.

-

The isopropyl group: This will show a distinctive septet and doublet pattern in the ¹H NMR spectrum.

-

The two equivalent methyl groups attached to the quaternary carbon, which will appear as a single sharp singlet in the ¹H NMR.

-

The primary alcohol (-CH₂OH): This functional group will be identifiable by a broad O-H stretch in the IR spectrum, a characteristic C-O stretch, and distinct signals in both ¹H and ¹³C NMR.

-

The quaternary carbon: This carbon will be visible in the ¹³C NMR spectrum but will have no attached protons.

Caption: Molecular structure of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] For 2-(4-Isopropylphenyl)-2-methylpropan-1-ol, both ¹H and ¹³C NMR are indispensable for structural verification.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube. The use of deuterated chloroform (CDCl₃) is standard as it is an excellent solvent for many organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.[2]

-

Standard Reference: Add a small amount of tetramethylsilane (TMS) as an internal standard, with its signal defined as 0.0 ppm.[3]

-

Data Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative ratios of protons in different environments.[4]

Predicted Spectrum and Interpretation:

The ¹H NMR spectrum is expected to show six distinct signals corresponding to the different proton environments in the molecule.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment (Numbering from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| -OH (10) | ~1.5 - 2.5 | Broad Singlet | - | 1H | The chemical shift is variable and concentration-dependent. The broadness is due to hydrogen bonding and rapid chemical exchange with trace amounts of water, which decouples it from the adjacent CH₂ group.[3] |

| -C(CH₃)₂ (8, 8') | ~1.28 | Singlet | - | 6H | These two methyl groups are chemically equivalent, attached to a quaternary carbon, and thus show no coupling, resulting in a sharp singlet. |

| -CH(CH₃)₂ (12, 12') | ~1.24 | Doublet | ~6.9 | 6H | The six protons of the two equivalent methyl groups in the isopropyl moiety are split by the single methine proton, resulting in a doublet (n+1 rule).[5] |

| -CH₂OH (9) | ~3.55 | Singlet | - | 2H | These protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield. They appear as a singlet due to the rapid exchange of the -OH proton. |

| -CH(CH₃)₂ (11) | ~2.90 | Septet | ~6.9 | 1H | This methine proton is coupled to the six adjacent equivalent methyl protons, resulting in a septet (n+1 rule). |

| Aromatic-H (2, 6) | ~7.35 | Doublet | ~8.2 | 2H | These protons are ortho to the bulky alkyl substituent and are expected to be slightly downfield. They are coupled to the meta protons. |

| Aromatic-H (3, 5) | ~7.20 | Doublet | ~8.2 | 2H | These protons are meta to the bulky alkyl substituent and ortho to the isopropyl group. They are coupled to the ortho protons. |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument (e.g., 100 MHz for a 400 MHz proton spectrometer). A significantly larger number of scans is required due to the low natural abundance (~1.1%) of the ¹³C isotope.[6] The spectrum is typically recorded with broadband proton decoupling, which results in a single line for each chemically non-equivalent carbon atom.[2]

-

Data Processing: Standard Fourier transformation and correction procedures are applied.

Predicted Spectrum and Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, confirming the presence of nine unique carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Assignment (Numbering from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH(C H₃)₂ (12, 12') | ~24.0 | The equivalent methyl carbons of the isopropyl group are in a highly shielded (aliphatic) environment. |

| -C(C H₃)₂ (8, 8') | ~25.5 | These equivalent methyl carbons are slightly deshielded compared to the isopropyl methyls due to their proximity to the aromatic ring. |

| -C H(CH₃)₂ (11) | ~33.8 | The methine carbon of the isopropyl group. |

| C (CH₃)₂ (7) | ~45.0 | The quaternary carbon atom, typically showing a weaker signal. Its chemical shift is influenced by the attached alkyl and aryl groups. |

| -C H₂OH (9) | ~70.5 | This carbon is significantly deshielded due to its direct attachment to the electronegative oxygen atom.[2] |

| Aromatic C -H (3, 5) | ~126.5 | Aromatic carbons ortho to the isopropyl group. |

| Aromatic C -H (2, 6) | ~127.0 | Aromatic carbons meta to the isopropyl group and ortho to the tertiary alkyl substituent. |

| Aromatic C -Alkyl (1) | ~143.0 | The ipso-carbon attached to the tertiary alkyl group. It is a quaternary carbon and will likely have a weak intensity. |

| Aromatic C -Isopropyl (4) | ~147.5 | The ipso-carbon attached to the isopropyl group. Deshielded due to substitution. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: As 2-(4-Isopropylphenyl)-2-methylpropan-1-ol is expected to be a solid or a viscous liquid, it can be analyzed as a thin film. A small amount of the neat compound is placed between two salt plates (e.g., NaCl or KBr).[1]

-

Background Subtraction: A background spectrum of the clean, empty spectrometer is recorded first.

-

Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically over the mid-IR range of 4000–400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

Predicted Spectrum and Interpretation:

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3600 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| ~3050 - 3020 | Medium | C-H stretch | Aromatic C-H |

| ~2960 - 2870 | Strong | C-H stretch | Aliphatic C-H (from -CH₃, -CH₂, and -CH groups) |

| ~1610 & ~1515 | Medium to Weak | C=C stretch | Aromatic Ring |

| ~1380 & ~1365 | Medium | C-H bend | Gem-dimethyl and Isopropyl split |

| ~1040 | Strong | C-O stretch | Primary Alcohol (C-OH) |

| ~830 | Strong | C-H bend (out-of-plane) | 1,4-disubstituted (para) benzene ring |

The most characteristic absorption will be the broad O-H stretching band centered around 3400 cm⁻¹, a hallmark of a hydrogen-bonded alcohol.[7] The presence of strong aliphatic C-H stretching bands just below 3000 cm⁻¹ and a strong C-O stretching band around 1040 cm⁻¹ further confirms the alcohol functionality.[7] The sharp peak around 830 cm⁻¹ is highly diagnostic for para-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry "weighs" molecules by measuring the mass-to-charge ratio (m/z) of ions.[4] In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner.[8]

Experimental Protocol:

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a 70 eV electron beam, creating a positively charged molecular ion (M•+) and various fragment ions.[8]

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Fragmentation and Interpretation:

The molecular ion peak (M•+) for C₁₃H₂₀O is expected at m/z = 192 . The fragmentation pattern provides structural clues.

Key Predicted Fragment Ions:

-

m/z = 177: [M - CH₃]⁺. Loss of a methyl radical from the quaternary center.

-

m/z = 161: [M - CH₂OH]⁺. Loss of the hydroxymethyl radical via cleavage of the C-C bond adjacent to the aromatic ring, resulting in a stable tertiary benzylic carbocation. This is expected to be a very prominent peak.

-

m/z = 149: [M - C₃H₇]⁺. Loss of an isopropyl radical.

-

m/z = 133: [M - CH₂OH - C₂H₄]⁺. Further fragmentation of the m/z 161 ion.

-

m/z = 43: [C₃H₇]⁺. The isopropyl cation, which is often a stable and abundant fragment.

Caption: Predicted major fragmentation pathways for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol in EI-MS.

Conclusion

The structural elucidation of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol is definitively achievable through a combined spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl and p-disubstituted ring), and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. The data and protocols presented in this guide offer a robust, self-validating methodology for the characterization and quality control of this compound, ensuring its suitability for research and development applications.

References

- The Royal Society of Chemistry. (2015). Supplementary Information 1: Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde. This document provides examples of NMR and IR data for various substituted alcohols, which can be used for comparative analysis.

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-1-ol. Provides a reference for the characteristic IR absorptions of a primary alcohol with alkyl branching. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 2-methylpropan-1-ol. Offers reference chemical shifts for a branched primary alcohol. [Link]

-

Wiley Online Library. (Supporting Information). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. Contains ¹H NMR data for various substituted propanols, useful for predicting chemical shifts and coupling constants. [Link]

-

Sahoo, M.K. Mass Spectrometry & NMR Spectroscopy. A general overview of the principles and instrumentation of MS and NMR techniques. [Link]

-

Doc Brown's Chemistry. Proton NMR spectrum of 2-methylpropan-1-ol. Details the interpretation of splitting patterns and chemical shifts for a branched alcohol. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-methylpropan-1-ol. Illustrates common fragmentation patterns for branched alcohols. [Link]

-

PubChem. 2-(4-Isopropylphenyl)propanoic acid. Provides information on a related structure. [Link]

-

PubChem. 2-(4-Isopropylphenyl)-1-propanol. Lists properties for a closely related isomer. [Link]

-

University of Calgary. Sample IR spectra. Offers a general guide to interpreting IR spectra for various functional groups, including alcohols. [Link]

-

Cheméo. Chemical Properties of Propanal, 2-methyl-2-(4-isopropylphenyl). Lists physical properties of a related aldehyde. [Link]

-

Neuman, R. C. (2000). Organic Spectrometry. A chapter detailing the fundamentals of mass spectrometry, including ionization and fragmentation. [Link]

-

NP-MRD. NP-Card for 2-(4-methylphenyl)propan-1-ol. Provides data for a similar compound, helping to predict spectroscopic properties. [Link]

-

NIST WebBook. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde. Provides spectral data for a related compound. [Link]

-

Barnes, S. (2006). Mass spectrometry: forming ions, to identifying proteins and their modifications. A presentation on the principles of mass spectrometry. [Link]

- Google Patents. WO2014188453A2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. iptsalipur.org [iptsalipur.org]

- 5. rsc.org [rsc.org]

- 6. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-isopropylphenyl)-2-methylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to the structural elucidation of this compound. We will explore the predicted chemical shifts, multiplicity patterns, and coupling constants for each nucleus, and provide a detailed experimental protocol for acquiring high-quality NMR data. Furthermore, this guide will discuss the application of advanced 2D NMR techniques such as DEPT-135, COSY, and HSQC for unambiguous signal assignment.

Introduction: The Significance of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol and the Power of NMR

2-(4-Isopropylphenyl)-2-methylpropan-1-ol is a tertiary alcohol containing a substituted aromatic ring. Its structural complexity, featuring both aliphatic and aromatic moieties with distinct electronic environments, makes it an excellent candidate for detailed NMR analysis. Understanding the precise three-dimensional structure of such molecules is paramount in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule. This guide will serve as a practical resource for interpreting the NMR spectra of 2-(4-isopropylphenyl)-2-methylpropan-1-ol, enabling researchers to confidently verify its synthesis and purity.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-(4-isopropylphenyl)-2-methylpropan-1-ol is expected to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The predicted chemical shifts (δ) are influenced by the electron density around each proton, which is in turn affected by the presence of neighboring atoms and functional groups.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 2-(4-isopropylphenyl)-2-methylpropan-1-ol with key proton and carbon atoms labeled.

Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | -OH | ~1.5 - 2.5 | Singlet (broad) | 1H | - |

| b | -CH₂OH | ~3.6 | Singlet | 2H | - |

| c | C(CH₃)₂ | ~1.3 | Singlet | 6H | - |

| d | Ar-H (ortho to C(CH₃)₂CH₂OH) | ~7.3 | Doublet | 2H | ~8.0 |

| e | Ar-H (ortho to isopropyl) | ~7.2 | Doublet | 2H | ~8.0 |

| f | -CH(CH₃)₂ | ~2.9 | Septet | 1H | ~7.0 |

| g | -CH(CH₃)₂ | ~1.2 | Doublet | 6H | ~7.0 |

Detailed Signal Analysis:

-

Aromatic Protons (d, e): The 1,4-disubstituted benzene ring will give rise to two doublets, often appearing as an AA'BB' system. The protons ortho to the electron-donating alkyl groups are expected to be slightly shielded compared to benzene (δ 7.34 ppm). The ortho-coupling constant between adjacent aromatic protons is typically in the range of 6-10 Hz.[2] Long-range meta and para couplings (typically < 3 Hz and < 1 Hz respectively) may lead to some broadening of the doublets but are not always resolved.[3]

-

Isopropyl Group (f, g): This group will exhibit a characteristic pattern: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from the coupling of the methine proton with the six adjacent methyl protons (n+1 = 6+1 = 7). Conversely, the methyl protons are split into a doublet by the single methine proton (n+1 = 1+1 = 2). The typical coupling constant for this interaction is around 7.0 Hz.

-

Tertiary Alcohol Moiety (a, b, c): The two methyl groups attached to the quaternary carbon are chemically equivalent and will therefore appear as a single sharp singlet with an integration of 6H. The methylene protons of the primary alcohol will also appear as a singlet as there are no adjacent protons to couple with. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule and their chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | -CH(C H₃)₂ | ~24 |

| 2 | -C H(CH₃)₂ | ~34 |

| 3 | -C(C H₃)₂ | ~25 |

| 4 | -C (CH₃)₂ | ~40 |

| 5 | -C H₂OH | ~70 |

| 6 | Ar-C (ortho to C(CH₃)₂CH₂OH) | ~126 |

| 7 | Ar-C (ortho to isopropyl) | ~127 |

| 8 | Ar-C (ipso, attached to C(CH₃)₂CH₂OH) | ~145 |

| 9 | Ar-C (ipso, attached to isopropyl) | ~148 |

Detailed Signal Analysis:

-

Aromatic Carbons (6, 7, 8, 9): Due to the symmetry of the 1,4-disubstituted ring, four distinct aromatic carbon signals are expected. The ipso-carbons (attached to the substituents) will appear at the lowest field (most downfield) due to the deshielding effect of the substituents. The carbons ortho and meta to the substituents will have distinct chemical shifts.

-

Aliphatic Carbons (1, 2, 3, 4, 5): The carbon of the hydroxymethyl group (-CH₂OH) will be the most downfield of the aliphatic carbons due to the deshielding effect of the oxygen atom. The quaternary carbon of the tert-butyl group will also be significantly downfield. The carbons of the isopropyl group will appear at characteristic chemical shifts.

Advanced 2D NMR Techniques for Structural Verification

To provide unequivocal assignment of all proton and carbon signals, advanced 2D NMR experiments are invaluable.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[4][5][6]

-

Positive Signals: CH and CH₃ carbons.

-

Negative Signals: CH₂ carbons.

-

Absent Signals: Quaternary carbons.

For 2-(4-isopropylphenyl)-2-methylpropan-1-ol, the DEPT-135 spectrum would show positive signals for the isopropyl CH and CH₃ carbons, and the two methyl carbons of the tert-butyl group. A negative signal would be observed for the -CH₂OH carbon. The quaternary carbons of the aromatic ring and the tert-butyl group would be absent.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings.[4] Cross-peaks in the COSY spectrum indicate which protons are coupled to each other.

-

A cross-peak would be expected between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet).

-

Cross-peaks would also be observed between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and carbons.[4][7] Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal to which it is directly attached on the other axis. This is a powerful tool for assigning carbon signals based on their known proton assignments.

Caption: Experimental workflow for the complete NMR analysis of 2-(4-isopropylphenyl)-2-methylpropan-1-ol.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for preparing a sample of 2-(4-isopropylphenyl)-2-methylpropan-1-ol and acquiring high-quality NMR spectra.

A. Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[8][9]

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the compound is fully soluble. The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can reference the spectrum to the residual solvent peak.

B. NMR Data Acquisition:

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Co-add 8-16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Typical parameters include a 45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

-

-

DEPT-135, COSY, and HSQC Acquisition:

-

Utilize the standard pulse programs available on the spectrometer for these experiments.

-

Optimize the acquisition parameters according to the instrument's user guide and the specific requirements of the experiment.

-

C. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase and Baseline Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectra to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in all spectra to determine their precise chemical shifts.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, complemented by advanced 2D techniques, provides an unambiguous structural confirmation of 2-(4-isopropylphenyl)-2-methylpropan-1-ol. This guide has outlined the expected spectral features, provided a detailed interpretation of the various signals, and presented a robust experimental protocol for data acquisition and analysis. By following the methodologies described herein, researchers can confidently utilize NMR spectroscopy as a primary tool for the characterization of this and similar organic molecules, ensuring the scientific integrity of their work.

References

-

Aromatic allylic-nmr-spin-spin-coupling. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved February 17, 2026, from [Link]

-

JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. Retrieved February 17, 2026, from [Link]

-

Pantoja, Y., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved February 17, 2026, from [Link]

-

nmrshiftdb2. (2025, September 7). open nmr database on the web. Retrieved February 17, 2026, from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 17, 2026, from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved February 17, 2026, from [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved February 17, 2026, from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved February 17, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 17, 2026, from [Link]

-

University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Retrieved February 17, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved February 17, 2026, from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved February 17, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved February 17, 2026, from [Link]

-

Estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. (n.d.). Retrieved February 17, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved February 17, 2026, from [Link]

-

ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved February 17, 2026, from [Link]

-

YouTube. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). Retrieved February 17, 2026, from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Column. Retrieved February 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved February 17, 2026, from [Link]

-

YouTube. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR | H NMR splitting patterns of alcohols. Retrieved February 17, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (500 MHz), 13 C-NMR (125 MHz), DEPT 135, COSY, HSQC, HMBC, NOESY spectrum data. Retrieved February 17, 2026, from [Link]

-

Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved February 17, 2026, from [Link]

Sources

- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. organomation.com [organomation.com]

- 3. An NMR Database for Organic and Organometallic Compounds [mdpi.com]

- 4. emerypharma.com [emerypharma.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. acdlabs.com [acdlabs.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Mass Spectrometry Fragmentation Pattern of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the Electron Ionization (EI) mass spectrometry fragmentation of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol (CAS: 83493-84-9). Often encountered as a pharmaceutical impurity (related to Ibuprofen and Cyclamen aldehyde derivatives) or a metabolic intermediate, this molecule exhibits a distinct fragmentation signature driven by its quaternary benzylic center .

The mass spectrum is characterized by a weak or absent molecular ion (

Molecular Characterization & Structural Logic

To interpret the mass spectrum accurately, one must first deconstruct the molecular stability and reactive centers.

| Feature | Specification | Impact on MS Fragmentation |

| IUPAC Name | 2-(4-Isopropylphenyl)-2-methylpropan-1-ol | Defines the connectivity. |

| Molecular Formula | MW = 192.30 Da. | |

| Core Structure | Quaternary carbon (C2) is the pivot point. | |

| Key Substituents | 1. Hydroxymethyl ( | 1. Directs |

Structural Visualization

The molecule consists of a benzene ring substituted at the para position with an isopropyl group. At the pivotal C2 position, the ring is attached to a tert-butyl-like skeleton where one methyl is replaced by a hydroxyl group. This quaternary benzylic carbon is the "weak link" that dictates the primary fragmentation event.

Instrumentation & Methodology

The fragmentation patterns described herein assume standard Electron Ionization (EI) conditions, which are the industry standard for spectral library matching.

-

Ionization Energy: 70 eV.

-

Source Temperature: 200–250 °C (To prevent thermal degradation prior to ionization).

-

Analyzer: Quadrupole or Time-of-Flight (ToF) for high-resolution confirmation.

-

Sample Introduction: GC-MS (Gas Chromatography) or Direct Insertion Probe (DIP).

Note: Due to the lability of the tertiary/quaternary alcohol, low-temperature injection or chemical ionization (CI) may be required to observe the intact molecular ion.

Fragmentation Pathway Analysis

The fragmentation of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol follows a logical cascade governed by charge stabilization (Stevenson’s Rule) and bond dissociation energies.

Phase 1: Primary Ionization & Alpha-Cleavage (The Base Peak)

Upon electron impact, the radical cation (

-

Formation of

( -

-Cleavage (Loss of

-

Neutral Loss: Hydroxymethyl radical (

, 31 Da). -

Fragment Ion: A tertiary, benzylic carbocation at

161 . -

Mechanism: The positive charge is stabilized by the adjacent aromatic ring (benzylic resonance) and the inductive effect of the two methyl groups. This ion is exceptionally stable, making

161 the Base Peak (100% relative abundance) .

-

Phase 2: Secondary Fragmentation of the 161 Ion

The

-

Loss of Methyl (

146):-

The isopropyl group on the phenyl ring is susceptible to benzylic cleavage.

-

Loss of a methyl radical (

, 15 Da) from the isopropyl group generates a quinoid-like cation at

-

-

Loss of Propene (

119):-

A rearrangement involving the isopropyl group can lead to the expulsion of a neutral propene molecule (

, 42 Da). -

This results in a phenyl-cation derivative at

119 .

-

Phase 3: Minor Pathways

-

Dehydration (

174): Loss of water ( -

Tropylium Formation (

91, 105): General aromatic degradation produces characteristic ions at

Visualizing the Fragmentation Mechanism[2]

The following diagram details the mechanistic flow from the molecular ion to the diagnostic fragments.

Figure 1: Mechanistic pathway showing the dominance of the alpha-cleavage leading to the m/z 161 base peak.

Differentiation from Isomers (Critical Analysis)

A common analytical challenge is distinguishing 2-(4-Isopropylphenyl)-2-methylpropan-1-ol from its isomer, Ibuprofen Alcohol (2-(4-isobutylphenyl)propan-1-ol). Both have the formula

| Diagnostic Feature | 2-(4-Isopropylphenyl)-2-methylpropan-1-ol (Target) | Ibuprofen Alcohol (Isomer) |

| Structure | Quaternary C ( | Tertiary C ( |

| Base Peak Origin | ||

| Base Peak m/z | 161 (Tertiary Cation: | 161 (Secondary Cation: |

| Secondary Fragments | m/z 146 (Loss of Me from | m/z 119/117 (Loss of |

| Key Distinction | The | The |

Protocol for Identification:

-

Check m/z 161: Confirm it is the base peak.

-

Examine m/z 146 vs 118/119:

-

If

146 is significant (~20-40% of base), it indicates the Isopropyl group (Target). -

If

118/119 is dominant in the low mass region and 146 is weak, it indicates the Isobutyl group (Ibuprofen Alcohol).

-

References

-

Sigma-Aldrich. (n.d.). (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol Reference Standard. Retrieved from

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 2-(4-Isopropylphenyl)-2-methylpropan-1-ol. Retrieved from [Link]

Infrared (IR) spectroscopy peaks for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

The following technical guide details the Infrared (IR) spectroscopic characterization of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol . This analysis is synthesized from structural first principles, analogous compound data (e.g., 2-(4-ethoxyphenyl)-2-methylpropan-1-ol), and standard spectroscopic correlation tables.

Executive Technical Summary

-

Target Molecule: 2-(4-Isopropylphenyl)-2-methylpropan-1-ol[1]

-

CAS Registry Number: 83493-84-9[1]

-

Molecular Formula: C

H -

Structural Class: Primary Alcohol / Neophyl-type Rearrangement Product / Para-substituted Arene.

This guide serves as a definitive reference for the vibrational spectroscopy of this specific intermediate. Often encountered in the synthesis of fragrances or phenyl-isobutyl derivatives, accurate identification relies on distinguishing the neopentyl-like quaternary carbon skeleton and the para-isopropyl substitution pattern.

Experimental Configuration & Sample Preparation

To ensure high-fidelity spectral acquisition, the following protocols are recommended based on the physicochemical properties of the analyte (likely a viscous oil or low-melting solid, analogous to its ethoxy-congener).

Protocol A: Attenuated Total Reflectance (ATR) - Recommended

-

Crystal Material: Diamond or ZnSe (Zinc Selenide).

-

Methodology: Apply the neat sample directly onto the crystal face. Ensure full contact to eliminate air gaps which cause baseline noise.

-

Resolution: 4 cm⁻¹.

-

Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

Protocol B: Transmission (NaCl/KBr Plates)

-

Methodology: Create a thin film by sandwiching a drop of the neat liquid between two NaCl plates.

-

Pathlength: Capillary film (<0.01 mm).

-

Caution: Avoid if the sample contains significant moisture, as it will etch the salt plates and obscure the O-H region.

Spectral Interpretation & Peak Assignment

The IR spectrum of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol is characterized by three distinct regions: the High-Frequency Hydroxyl/Alkyl zone, the Mid-Range Aromatic zone, and the Fingerprint region.

High-Frequency Region (4000 – 2800 cm⁻¹)

This region confirms the primary alcohol functionality and the aliphatic backbone.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Mechanistic Insight |

| 3300 – 3450 | Strong, Broad | O-H Stretch | Characteristic of H-bonded hydroxyl groups.[2][3] Broadness indicates intermolecular hydrogen bonding.[2] In dilute solution (CCl₄), this would shift to a sharp peak at ~3640 cm⁻¹. |

| 2950 – 2970 | Strong | C-H Stretch (asym) | Methyl groups (CH₃). Enhanced intensity due to the high count of methyls (two on the quaternary carbon, two on the isopropyl group). |

| 2860 – 2880 | Medium | C-H Stretch (sym) | Methylene (CH₂) of the primary alcohol and methyl symmetric stretches. |

| 3020 – 3050 | Weak | C-H Stretch (Ar) | Aromatic C-H stretching. The low intensity relative to aliphatic C-H confirms the high ratio of alkyl protons to aromatic protons (20:4). |

Fingerprint & Diagnostic Region (1600 – 600 cm⁻¹)

This region provides the "molecular fingerprint," confirming the substitution pattern and the quaternary center.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Mechanistic Insight |

| 1600 & 1510 | Medium | C=C Ring Stretch | The "breathing" modes of the benzene ring. The pair of bands (approx. 1600 and 1510 cm⁻¹) is diagnostic for the aromatic nucleus. |

| 1380 – 1385 | Medium | C-H Bend (Gem-dimethyl) | Critical Diagnostic: The gem-dimethyl group on the quaternary carbon (–C(CH₃)₂) and the isopropyl group (–CH(CH₃)₂) both contribute here. Expect a "split" or doublet peak (approx. 1385 and 1365 cm⁻¹) due to in-phase/out-of-phase bending. |

| 1040 – 1060 | Strong | C-O Stretch | Characteristic of a primary alcohol (–CH₂OH). Secondary alcohols typically absorb higher (~1100 cm⁻¹). |

| 820 – 840 | Strong | C-H OOP Bend | Para-Substitution Marker: A single strong band in this region indicates two adjacent aromatic protons, confirming 1,4-substitution (para). Ortho/Meta isomers would show multiple bands (750/690 cm⁻¹). |

Structural Visualization & Logic Pathways

Molecular Connectivity & Vibration Map

The following diagram illustrates the key functional groups and their corresponding IR vectors.

Caption: Functional group decomposition mapping specific structural moieties to their diagnostic IR frequencies.

Quality Control Decision Tree

Use this workflow to validate sample purity and identify common impurities (e.g., unreduced acid or aldehyde).

Caption: QC workflow for distinguishing the target alcohol from oxidation byproducts (aldehydes/acids) or regioisomers.

Critical Analysis & Field Insights

The "Gem-Dimethyl" Signature

A common pitfall in analyzing this molecule is overlooking the gem-dimethyl splitting. In a standard isopropyl group, the symmetric deformation of the two methyls splits into a doublet at ~1385 cm⁻¹ and ~1365 cm⁻¹.

-

Unique Feature: This molecule possesses two sources of gem-dimethyl signals: the isopropyl tail and the quaternary C(CH₃)₂ center.

-

Observation: Expect these bands to be unusually intense and potentially overlapped, creating a complex multiplet structure in the 1360–1390 cm⁻¹ range. This is a positive identification marker for the 2-methylpropan-2-yl skeleton.

Distinguishing from Ibuprofen Alcohol

The target molecule is a structural isomer of "Ibuprofen Alcohol" (2-(4-isobutylphenyl)propan-1-ol).

-

Target: Quaternary C2 (no C-H on the alpha-carbon to the ring).

-

Ibuprofen Alcohol: Tertiary C2 (one C-H on the alpha-carbon).

-

Differentiation: The target molecule lacks the tertiary C-H stretching mode on the alpha-carbon, which is often weak but distinct. More reliably, the fingerprint region of the quaternary carbon (skeletal vibrations ~1200 cm⁻¹) differs from the methine-substituted analog.

References

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Methyl-2-propen-1-ol (Analogous primary alcohol). NIST Chemistry WebBook, SRD 69.[4]

-

[Link]

-

- BenchChem.Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol (Structural Analog).

-

PubChem. Compound Summary: 2-(4-Isopropylphenyl)propionaldehyde (Precursor/Analog).[5] National Library of Medicine.

-

[Link]

-

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).

-

[Link]

-

-

BLD Pharm. Product Data: 2-(4-Isopropylphenyl)-2-methylpropan-1-ol (CAS 83493-84-9).[1]

Sources

- 1. 83493-84-9|2-(4-Isopropylphenyl)-2-methylpropan-1-ol|BLD Pharm [bldpharm.com]

- 2. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-Propen-1-ol, 2-methyl- [webbook.nist.gov]

- 5. 2-(4-Isopropylphenyl)propionaldehyde | C12H16O | CID 118146 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Potential Biological Activity of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol Derivatives

An In-depth Technical Guide

Abstract

The 2-(4-isopropylphenyl)-2-methylpropan-1-ol scaffold, a substituted phenylpropanoid, represents a promising starting point for the development of novel therapeutic agents. Phenylpropanoids are a well-established class of plant secondary metabolites known for a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and biological evaluation of derivatives based on this core structure. We will delve into the significant anti-inflammatory and analgesic properties demonstrated by specific analogues, primarily through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Furthermore, we will explore the latent potential for antimicrobial activity, drawing logical inferences from structurally related phenolic compounds. This document is designed to serve as a foundational resource, complete with detailed experimental protocols and mechanistic diagrams, to empower researchers in the exploration and optimization of this versatile chemical scaffold.

Rationale for Derivative Synthesis

The core structure of 2-(4-isopropylphenyl)-2-methylpropan-1-ol provides a lipophilic isopropylphenyl group, a common feature in pharmacologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs). However, the parent alcohol possesses limited intrinsic activity. The strategic objective of derivatization is to introduce new functional groups and chiral centers to enhance molecular interactions with specific biological targets. Synthetic modifications aim to create analogues with improved potency, selectivity, and pharmacokinetic profiles.

Key synthetic strategies for related structures include:

-

Michael Addition: Creating complex structures like (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids, which have shown significant anti-inflammatory and analgesic potential.[3][4]

-

Epoxidation of Chalcones: Synthesizing epoxide derivatives, a class of compounds that has been investigated for antibacterial and antifungal activities.[5]

-

Chloroacetylation and Imidazole Substitution: Producing imidazole acetates from phenolic precursors to explore novel antimicrobial agents, as the imidazole moiety can interact with microbial cell membrane proteins.[6]

These approaches transform the basic scaffold into a diverse library of compounds with the potential for targeted biological activity.

Anti-inflammatory and Analgesic Activity: A Dual Inhibition Mechanism

A significant breakthrough in this area comes from a series of novel butanal and carboxylic acid derivatives synthesized from a precursor containing the 4-isopropylbenzyl group.[4] These compounds have demonstrated potent anti-inflammatory and analgesic effects by simultaneously targeting two key enzymes in the arachidonic acid inflammatory cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Mechanism of Action: Targeting COX and 5-LOX

Inflammation and pain are complex pathological responses often mediated by the metabolic products of arachidonic acid.[3] NSAIDs traditionally achieve their effect by inhibiting COX enzymes (COX-1 and COX-2), thereby blocking the production of prostaglandins and thromboxanes. However, this can shunt arachidonic acid metabolism towards the 5-LOX pathway, increasing the production of leukotrienes, which are potent pro-inflammatory mediators.

Derivatives based on the 2-(4-isopropylbenzyl) scaffold have been identified as dual inhibitors, a highly desirable therapeutic profile that blocks both major inflammatory pathways. This dual action may offer superior efficacy and a potentially improved safety profile compared to traditional NSAIDs. Molecular docking studies confirm that these compounds can effectively bind within the active sites of both COX-2 and 5-LOX proteins.[4]

In Vitro Enzyme Inhibition Data

In vitro assays are crucial for quantifying the direct inhibitory effect of the synthesized compounds on their target enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. A study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives (FM1-6) and their carboxylic acid analogues (FM7-12) yielded several highly potent compounds.[3][4]

Table 1: In Vitro COX Inhibition by Lead Derivatives

| Compound ID | Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|---|

| FM4 | Aldehyde Derivative | Dominant Inhibition | 0.74 |

| FM10 | Carboxylic Acid Derivative | Dominant Inhibition | 0.69 |

| FM12 | Carboxylic Acid Derivative | Dominant Inhibition | 0.18 |

Data synthesized from Farooq et al., 2020.[3][4]

The results highlight that compounds FM4 , FM10 , and particularly FM12 , are potent inhibitors of COX-2.[4] The majority of the compounds in the series were also found to be potent inhibitors of the 5-LOX enzyme, confirming their dual-action profile.[4]

In Vivo Efficacy Validation

Based on their strong in vitro potency and favorable safety profiles, compounds FM10 and FM12 were advanced to in vivo animal models to assess their real-world analgesic and anti-inflammatory effects.[4]

-

Anti-inflammatory Activity: In the carrageenan-induced paw edema model in mice, a standard test for acute inflammation, both FM10 and FM12 demonstrated encouraging, dose-dependent reductions in paw swelling.[4]

-

Analgesic Activity: In the acetic acid-induced writhing test, which evaluates peripheral analgesic effects, both compounds significantly reduced the number of writhing responses in mice, indicating potent pain relief.[4]

These in vivo results provide strong evidence that the dual-inhibitor mechanism observed in vitro translates into effective anti-inflammatory and analgesic action in a living system.

Experimental Protocols

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against COX-1 and COX-2.

-

Enzyme Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0).

-

Reagent Preparation: Prepare solutions of arachidonic acid (substrate), hematin (cofactor), and TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe) in appropriate solvents.

-

Assay Procedure: a. In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the enzyme solution (COX-1 or COX-2) to each well. b. Add 10 µL of the test compound at various concentrations (typically in DMSO, with a DMSO-only control). c. Incubate the plate at 25°C for 15 minutes. d. Initiate the reaction by adding 10 µL of arachidonic acid solution. e. Immediately add 10 µL of TMPD solution. f. Measure the absorbance at 590 nm over a 5-minute period using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value using non-linear regression analysis.

This protocol outlines the standard in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) for one week under standard laboratory conditions.

-

Grouping and Administration: a. Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac-Na, 15 mg/kg), and Test groups (e.g., FM10, FM12 at 25, 50, 75 mg/kg).[4] b. Administer the respective substances orally (p.o.).

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar surface of the right hind paw of each mouse.

-

Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each test group compared to the control group at each time point.

Potential Antimicrobial Activity

While direct studies on the antimicrobial properties of 2-(4-isopropylphenyl)-2-methylpropan-1-ol derivatives are not extensively documented, the chemical nature of the scaffold strongly suggests potential in this area. Phenolic compounds and their derivatives are widely recognized for their antimicrobial capabilities.[7][8]

Structure-Activity Rationale

The antimicrobial efficacy of phenolic compounds often stems from their ability to disrupt the integrity of the bacterial cell membrane.[9] Key structural features that contribute to this activity include:

-

Lipophilicity: The isopropylphenyl group provides a high degree of lipophilicity, which can facilitate the partitioning of the molecule into the lipid bilayer of bacterial cell membranes.

-

Hydroxyl Group: While the parent alcohol's hydroxyl group is a starting point, derivatization into ethers, esters, or incorporating other functional groups like imidazoles can modulate this activity.[6]

-

Steric Hindrance: The tertiary alcohol structure and the isopropyl group create steric bulk that can influence interactions with membrane proteins and lipids.

Studies on related isopropyl-substituted phenols like thymol and carvacrol have shown their derivatives to be effective against both planktonic cells and biofilms of pathogens like Staphylococcus epidermidis and Pseudomonas aeruginosa.[8] This provides a strong rationale for investigating the antimicrobial potential of the title compound's derivatives.

Experimental Protocols

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

-

Microorganism Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) overnight in Mueller-Hinton Broth (MHB). Adjust the culture to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to achieve a range of final concentrations.

-

Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing 100 µL of the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin may be used for clearer results.

Conclusion and Future Directions

The derivatives of 2-(4-isopropylphenyl)-2-methylpropan-1-ol represent a chemical scaffold of significant therapeutic interest. The evidence strongly supports their potential as potent anti-inflammatory and analgesic agents, operating through a desirable dual-inhibition mechanism of COX and 5-LOX enzymes. Specific carboxylic acid analogues have demonstrated compelling efficacy in both in vitro and in vivo models, marking them as strong candidates for further preclinical development.

While the antimicrobial potential is currently inferred from structure-activity relationships of related compounds, it presents a fertile and underexplored avenue for investigation.

Future research should focus on:

-

Lead Optimization: Synthesizing a broader library of analogues to refine the structure-activity relationship, aiming to maximize COX-2/5-LOX inhibitory potency and selectivity while minimizing off-target effects.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds to assess their drug-likeness.

-

Systematic Antimicrobial Screening: Conducting comprehensive screening of a derivative library against a panel of clinically relevant bacterial and fungal pathogens, including activity against biofilms.

-

Toxicological Assessment: Performing acute and chronic toxicity studies in animal models to establish the safety profile of lead candidates before any potential clinical consideration.

By pursuing these research trajectories, the full therapeutic potential of this versatile molecular framework can be systematically unlocked and validated.

References

-

Farooq, M., et al. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 25(20), 4816. Available at: [Link]

-

ResearchGate. (2020). (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Available at: [Link]

-

Frontiers in Microbiology. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Available at: [Link]

-

Sokhraneva, M.V., et al. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Pharmacy & Pharmacology, 10(4), 415-425. Available at: [Link]

-

Sadgir, N.V., et al. (2023). Synthesis, Characterization and Evaluation of Antibacterial and Antifungal Activity of Some Novel Epoxide Derivatives. World Journal of Pharmaceutical Research, 12(13), 763-769. Available at: [Link]

-

Neelam, et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. Available at: [Link]

-

PubMed. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Available at: [Link]

-

ResearchGate. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva | Fine Chemical Technologies [finechem-mirea.ru]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Role of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol in Modern NSAID Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis and strategic importance of 2-(4-isopropylphenyl)-2-methylpropan-1-ol, a key precursor in the production of the widely-used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing. It will detail the synthetic pathways to obtain this crucial intermediate, provide a comprehensive, field-proven protocol for its oxidation to Ibuprofen, and delve into the mechanistic underpinnings of these transformations. Furthermore, this guide includes detailed characterization data and visual workflows to ensure scientific integrity and practical applicability.

Introduction: The Significance of an Advanced Intermediate

Ibuprofen, chemically known as (±)-2-(4-isobutylphenyl)propanoic acid, is a cornerstone of pain management and anti-inflammatory therapy worldwide.[1] Traditional synthetic routes to Ibuprofen, while commercially successful, have often been characterized by multiple steps, the use of hazardous reagents, and moderate atom economy. The evolution of greener and more efficient synthetic strategies has led to a focus on advanced intermediates that can be converted to the final active pharmaceutical ingredient (API) in fewer, higher-yielding steps.

2-(4-Isopropylphenyl)-2-methylpropan-1-ol emerges as a pivotal intermediate in this context. Its structure is primed for a direct and efficient oxidation to yield Ibuprofen. This approach offers the potential for a more streamlined, cost-effective, and environmentally benign manufacturing process. This guide will elucidate the synthesis of this key alcohol and its subsequent conversion to Ibuprofen, providing a robust framework for laboratory-scale synthesis and process development.

Synthesis of the Precursor: 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

The efficient synthesis of 2-(4-isopropylphenyl)-2-methylpropan-1-ol is a critical first step. A highly effective and versatile method for constructing this tertiary alcohol is the Grignard reaction. This classic organometallic reaction allows for the precise formation of a carbon-carbon bond, building the necessary carbon skeleton of the target molecule.

The logical disconnection for a Grignard synthesis of the target alcohol points to the reaction between a Grignard reagent derived from a halo-substituted isopropylbenzene and a suitable carbonyl compound, in this case, 2-methylpropanal.

Synthesis Workflow: Grignard Reaction

Caption: Synthesis of the target alcohol via Grignard reaction.

Experimental Protocol: Grignard Synthesis of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

This protocol is a representative procedure based on established Grignard reaction principles.[2][3][4][5]

Materials:

-

4-Bromo-isopropylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Methylpropanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 4-bromo-isopropylbenzene (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Methylpropanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 2-methylpropanal (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-methylpropanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-(4-isopropylphenyl)-2-methylpropan-1-ol can be purified by vacuum distillation or column chromatography.

-

The Core Transformation: Oxidation to Ibuprofen

The oxidation of the primary alcohol, 2-(4-isopropylphenyl)-2-methylpropan-1-ol, to the corresponding carboxylic acid, Ibuprofen, is the pivotal step in this synthetic strategy. This transformation requires a robust oxidizing agent that can efficiently convert the primary alcohol to a carboxylic acid without causing unwanted side reactions. Several methods are available for this purpose, with two of the most reliable and well-documented being oxidation with potassium permanganate and a TEMPO-catalyzed oxidation.

Mechanistic Insight: The Path from Alcohol to Carboxylic Acid

The oxidation of a primary alcohol to a carboxylic acid is a two-stage process. The alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. The presence of water is often crucial for the second step, as the aldehyde forms a hydrate intermediate which is more readily oxidized.[6]

Caption: General mechanism for the oxidation of a primary alcohol.

Representative Experimental Protocol: Potassium Permanganate Oxidation

The following protocol is a representative method for the oxidation of a primary alcohol to a carboxylic acid using potassium permanganate, adapted for the specific substrate.[7][8][9][10]

Materials:

-

2-(4-Isopropylphenyl)-2-methylpropan-1-ol

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup:

-

Dissolve 2-(4-isopropylphenyl)-2-methylpropan-1-ol (1 equivalent) in a suitable solvent such as a mixture of t-butanol and water.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of potassium permanganate (approximately 2.5 equivalents) in water.

-

-

Oxidation:

-

Slowly add the potassium permanganate solution to the stirred alcohol solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. This may take several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and add a saturated solution of sodium bisulfite to quench the excess potassium permanganate and dissolve the manganese dioxide.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude Ibuprofen.

-

Filter the crude product and wash with cold water.

-

For further purification, the crude Ibuprofen can be recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[11]

-

Alternative Protocol: TEMPO-Catalyzed Oxidation

For substrates sensitive to the harsh conditions of permanganate oxidation, a milder and more selective method utilizing (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) as a catalyst is highly effective.[12][13][14][15][16]

Materials:

-

2-(4-Isopropylphenyl)-2-methylpropan-1-ol

-

TEMPO

-

Sodium hypochlorite (NaClO, bleach)

-

Sodium chlorite (NaClO₂)

-

Phosphate buffer (pH ~6.5)

-

Acetonitrile

-

2-Methyl-2-butene

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-(4-isopropylphenyl)-2-methylpropan-1-ol (1 equivalent) in acetonitrile.

-

Add the phosphate buffer solution.

-